3,5-Dimethoxifenol

Descripción general

Descripción

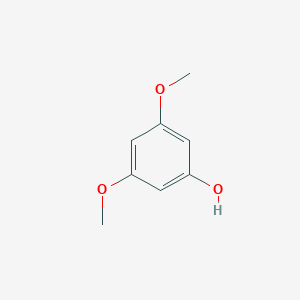

3,5-Dimethoxyphenol is a member of methoxybenzenes and a member of phenols.

3,5-Dimethoxyphenol is a natural product found in Streptomyces antioxidans and Taxus baccata with data available.

Aplicaciones Científicas De Investigación

Estudio de Fenóxidos de Porfirina de Hierro

3,5-Dimethoxifenol se ha utilizado en un estudio sobre fenóxidos de porfirina de hierro . Los fenóxidos de porfirina de hierro son importantes en el campo de la química bioinorgánica, particularmente en la comprensión de la función de las proteínas hemo. El uso de this compound en estos estudios ayuda a comprender la reactividad y la estructura electrónica de los fenóxidos de porfirina de hierro.

Desarrollo de Métodos Analíticos

Este compuesto se utilizó para desarrollar un nuevo método analítico utilizando LC-MS que permite la identificación y cuantificación simultánea de nuevos alcaloides y diterpenoides alcaloideos . Esto es significativo en el campo de la química analítica donde los métodos precisos y eficientes para la identificación y cuantificación de compuestos son esenciales.

Síntesis Orgánica

This compound se utiliza a menudo como bloque de construcción en la síntesis orgánica . Sus dos grupos metoxi y un grupo hidroxilo lo convierten en un compuesto versátil para diversas reacciones orgánicas.

Mecanismo De Acción

Target of Action

It’s known that this compound belongs to the class of organic compounds known as methoxyphenols . Methoxyphenols are compounds containing a methoxy group attached to the benzene ring of a phenol moiety .

Pharmacokinetics

It’s known that 3,5-dimethoxyphenol is an extremely weak basic (essentially neutral) compound , which may influence its absorption and distribution in the body.

Análisis Bioquímico

Biochemical Properties

These are compounds containing a methoxy group attached to the benzene ring of a phenol moiety . The exact mechanism of action is not entirely elucidated, but studies have postulated that 3,5-Dimethoxyphenol might work by inhibiting specific enzymes such as cyclooxygenase and lipoxygenase, which play roles in generating inflammatory mediators .

Cellular Effects

It is known that the presence of 3,5-Dimethoxyphenol in urine samples can be a diagnostic indicator of yew (Taxus baccata) poisoning .

Molecular Mechanism

It is known that it might work by inhibiting specific enzymes such as cyclooxygenase and lipoxygenase .

Temporal Effects in Laboratory Settings

It is known that it is stable for at least 2 years after receipt when stored at +4°C .

Actividad Biológica

3,5-Dimethoxyphenol (3,5-DMP) is a compound that has garnered attention due to its various biological activities and implications in toxicology. This article explores the biological activity of 3,5-DMP, including its synthesis, pharmacological effects, and case studies related to its toxicity.

Chemical Structure and Synthesis

3,5-Dimethoxyphenol is a methoxy-substituted phenolic compound with the chemical formula C₈H₁₀O₃. Its structure includes two methoxy groups attached to the benzene ring at the 3 and 5 positions. The synthesis of 3,5-DMP can be achieved through various methods, including electrophilic aromatic substitution reactions involving phenol derivatives.

Antioxidant Properties

Research indicates that 3,5-DMP exhibits significant antioxidant activity. It has been shown to scavenge free radicals and inhibit lipid peroxidation, which can contribute to cellular damage in oxidative stress conditions. This property is particularly relevant in the context of neuroprotection and anti-inflammatory effects.

Anti-inflammatory Effects

Several studies have reported that 3,5-DMP possesses anti-inflammatory properties. For instance, it has been evaluated for its ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In a study involving synthesized derivatives of 3,5-DMP, compounds demonstrated up to 85% inhibition of TNF-α at a concentration of 10 µM compared to standard drugs like dexamethasone .

Antimicrobial Activity

3,5-DMP has also shown antimicrobial properties against various pathogens. It has been tested against bacterial strains such as Escherichia coli and Staphylococcus aureus, demonstrating promising results in inhibiting bacterial growth. This antimicrobial activity suggests potential applications in pharmaceuticals and food preservation.

Case Studies on Toxicity

3,5-Dimethoxyphenol is notably recognized as a marker for poisoning from Taxus baccata (yew tree). In several case studies involving fatal intoxications, the presence of 3,5-DMP was quantified in the blood and other biological materials of affected individuals. For example:

- Case Study 1 : In a reported case of suicide by ingestion of yew leaves, concentrations of 3,5-DMP were found to be 82 ng/ml and 417 ng/ml in the blood samples .

- Case Study 2 : Another study highlighted the detection of 3,5-DMP as a critical biomarker in post-mortem analyses for yew poisoning cases .

These findings underline the importance of accurate detection methods for 3,5-DMP in forensic science.

Table 1: Biological Activity Summary of 3,5-Dimethoxyphenol Derivatives

Propiedades

IUPAC Name |

3,5-dimethoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3/c1-10-7-3-6(9)4-8(5-7)11-2/h3-5,9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQDNFAMOIPNVES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7075426 | |

| Record name | Phenol, 3,5-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7075426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

500-99-2 | |

| Record name | 3,5-Dimethoxyphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=500-99-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phloroglucinol dimethyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000500992 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Dimethoxyphenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70955 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 3,5-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7075426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dimethoxyphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.198 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,5-DIMETHOXYPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23UXW8136A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3,5-Dimethoxyphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0059966 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 3,5-dimethoxyphenol?

A1: 3,5-Dimethoxyphenol has the molecular formula C8H10O3 and a molecular weight of 154.16 g/mol. []

Q2: What spectroscopic data is available for characterizing 3,5-dimethoxyphenol?

A2: 3,5-Dimethoxyphenol can be characterized using various spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy [, , , , ], infrared (IR) spectroscopy [, ], gas chromatography-mass spectrometry (GC-MS) [, , ], and liquid chromatography-mass spectrometry (LC-MS) [, , ]. These techniques provide information about the compound's structure, purity, and presence in complex mixtures.

Q3: How can the structure of 3,5-dimethoxyphenol be confirmed?

A3: The structure of 3,5-dimethoxyphenol can be definitively confirmed using X-ray crystallography. This technique provides a three-dimensional representation of the molecule, allowing for precise determination of bond lengths, angles, and spatial arrangement of atoms. []

Q4: How can 3,5-dimethoxyphenol be synthesized?

A4: 3,5-Dimethoxyphenol can be synthesized through the methylation of phloroglucinol with methanol. [] This reaction typically uses a strong acid catalyst, such as dry HCl.

Q5: What is a notable reaction 3,5-dimethoxyphenol undergoes and what is its significance?

A5: 3,5-Dimethoxyphenol readily undergoes the Pechmann condensation with ethyl propiolate to yield 5,7-dimethoxycoumarin (limettin). [] This reaction is important for synthesizing coumarin derivatives, which have various biological activities and applications in materials science.

Q6: Can 3,5-dimethoxyphenol be used in multicomponent reactions?

A6: Yes, 3,5-dimethoxyphenol has been successfully employed in multicomponent reactions. For instance, it reacts with aldehyde derivatives and dihydroresorcinol in the presence of niobium pentachloride to yield phloroglucinol derivatives, particularly those resembling the core structure of rhodomyrtosone I. [] This highlights the versatility of 3,5-dimethoxyphenol as a building block for complex molecules.

Q7: Can 3,5-dimethoxyphenol participate in Friedel-Crafts reactions?

A7: Yes, 3,5-dimethoxyphenol can act as a nucleophile in Friedel-Crafts reactions. It reacts with nitroallylic acetates in the presence of cesium carbonate to produce benzofurans. This reaction proceeds through a Friedel-Crafts SN2' mechanism, followed by intramolecular oxa-Michael cyclization and aromatization. []

Q8: Can 3,5-dimethoxyphenol undergo formylation?

A8: Yes, 3,5-dimethoxyphenol can be formylated using phenyl formate in the presence of boron trichloride (BCl3). [] This reaction provides a regioselective route to synthesize 3,5-dimethoxysalicylaldehyde, a valuable intermediate for various organic transformations.

Q9: What are some practical applications of 3,5-dimethoxyphenol?

A9: 3,5-Dimethoxyphenol is a versatile building block for synthesizing various compounds, including:

- Flavonoids: It is a key intermediate in the synthesis of several flavonoids, including luteolin [] and naringenin [], which have potential applications in the pharmaceutical and nutraceutical industries.

- Coumarins: It is used to synthesize coumarin derivatives, such as 5,7-dimethylcyclopentenon[2,3-c]coumarin, a potential template for creating molecularly imprinted polymers with affinity towards aflatoxins. []

- Benzofurans: It reacts with nitroallylic acetates to yield diverse benzofuran derivatives, which are important structural motifs in many biologically active natural products and pharmaceuticals. []

- Hyperbranched polymers: It serves as a starting material for synthesizing hyperbranched aromatic polyimides, which have potential applications in materials science due to their unique properties. []

Q10: Why is 3,5-dimethoxyphenol relevant in toxicology?

A10: 3,5-Dimethoxyphenol is a significant metabolite of taxine alkaloids, which are found in the yew plant (Taxus baccata). [, , , , , ] Ingestion of yew plant material can be fatal due to the cardiotoxic effects of taxine alkaloids.

Q11: How is 3,5-dimethoxyphenol detected in biological samples?

A11: 3,5-Dimethoxyphenol can be detected and quantified in biological samples like blood and urine using sophisticated analytical techniques such as GC-MS [, , ] and LC-MS/MS. [, , , , ] These methods are highly sensitive and specific, allowing for the identification and quantification of 3,5-dimethoxyphenol even at trace levels.

Q12: Why is the detection of 3,5-dimethoxyphenol important in cases of suspected yew poisoning?

A12: The presence of 3,5-dimethoxyphenol in biological samples, such as blood and urine, serves as a key indicator of yew poisoning. [, , , , , ] This is because it is a specific metabolite of taxine alkaloids, the toxic compounds found in yew plants. Therefore, detecting 3,5-dimethoxyphenol can be crucial in confirming yew ingestion, especially in cases where plant material is not found or is difficult to identify.

Q13: Has computational chemistry been applied to study 3,5-dimethoxyphenol?

A13: Yes, density functional theory (DFT) calculations have been employed to study various aspects of 3,5-dimethoxyphenol, including:

- Thermochemical properties: DFT calculations have been used to determine the gas-phase enthalpies of formation for 3,5-dimethoxyphenol, its radical, and its anion. These calculations provide insights into the compound's stability and reactivity. []

- Tautomeric stability: DFT calculations have been utilized to investigate the relative stability of the enol and keto forms of a Schiff base ligand derived from 3,5-dimethoxyphenol. [, ] These calculations help understand the tautomeric equilibrium and its influence on the ligand's properties.

- Reaction mechanisms: DFT calculations have been applied to explore the reaction mechanism of the multicomponent reaction involving 3,5-dimethoxyphenol, aldehyde derivatives, and dihydroresorcinol in the presence of niobium pentachloride. [] These studies provide valuable information about the reactive intermediates and transition states involved in the reaction pathway.

Q14: What is the significance of using DFT calculations in studying 3,5-dimethoxyphenol?

A14: DFT calculations offer valuable insights into the electronic structure, bonding, and reactivity of 3,5-dimethoxyphenol. [, , , ] These calculations can predict various molecular properties, such as enthalpies of formation, ionization potentials, and vibrational frequencies, which can be compared to experimental data to validate the accuracy of the computational methods.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.